molecular formula C9H8ClN3O B1370649 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline CAS No. 6674-17-5

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B1370649
CAS RN: 6674-17-5
M. Wt: 209.63 g/mol
InChI Key: OJARUJXBQHAORJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Anilines can be synthesized through various methods. One common method is the reduction of nitroarenes . Another approach involves the palladium-catalyzed amination .


Molecular Structure Analysis

The molecular structure of anilines consists of a benzene ring attached to an amino group. This structure can be modified to create a wide variety of compounds with different properties .


Chemical Reactions Analysis

Anilines are very reactive and can undergo a variety of chemical reactions. They are particularly prone to electrophilic aromatic substitution due to the activating effect of the amino group .


Physical And Chemical Properties Analysis

Anilines generally have a high boiling point and are often liquids at room temperature. They are usually soluble in water and have a characteristic fishy odor .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Bioactive Compounds : The compound 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline has been used in the synthesis and characterization of novel bioactive natural product analogs. These analogs exhibited antitumor activity toward various cell lines, demonstrating the potential of this compound in drug discovery and cancer research (Maftei et al., 2013).

  • Development of Amines for Polymerization : The compound has also been utilized in the synthesis of (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines. These amines are promising monomers for oxidative and radical polymerizations, indicating the compound's utility in the field of polymer science (Tarasenko et al., 2017).

  • Antitumor Activity of Derivatives : Further research into the antitumor activity of derivatives of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline revealed that certain compounds exhibited significant antitumor properties. This highlights the potential of these compounds in cancer treatment and the importance of continued research in this area (Maftei et al., 2016).

Chemical Properties and Applications

  • Exploration of Chemical Properties : The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a related compound, were examined. The study explored reactions such as acylation, oxidation, and transformation of the oxadiazole ring, contributing to our understanding of the compound's reactivity and potential applications in various chemical syntheses (Stepanov et al., 2019).

  • Synthesis of Novel Anilines : The compound was used in an efficient one-pot synthesis method to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif. This demonstrates its utility in creating complex molecules with potential applications in pharmaceuticals and materials science (Tarasenko et al., 2021).

Safety And Hazards

Anilines can be hazardous and should be handled with care. They can cause skin and eye irritation, and prolonged exposure can lead to more serious health effects. Some anilines are also flammable .

Future Directions

The study of anilines and their derivatives is a very active field of research. Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials .

properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJARUJXBQHAORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649651
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

CAS RN

6674-17-5
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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